molecular formula C10H10Cl2F2O B14040386 1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene

1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene

Cat. No.: B14040386
M. Wt: 255.08 g/mol
InChI Key: MMJQLVLTJVWRBS-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloro group, a chloropropyl group, and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has a chloro group and a difluoromethoxy group.

    Chloropropylation: The benzene derivative undergoes a chloropropylation reaction, where a chloropropyl group is introduced. This can be achieved using reagents such as 1-chloropropane and a suitable catalyst under controlled conditions.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure are carefully controlled to optimize the yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:

    Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to ensure a steady production rate.

    Purification: Employing advanced purification techniques, such as distillation and chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and chloropropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove or modify the chloro and chloropropyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene
  • 1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene
  • 1-Chloro-2-(3-chloropropyl)benzene

Uniqueness

1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene is unique due to the specific positioning of its substituents on the benzene ring This unique arrangement can lead to distinct chemical properties and reactivity compared to its similar compounds

Properties

Molecular Formula

C10H10Cl2F2O

Molecular Weight

255.08 g/mol

IUPAC Name

2-chloro-1-(3-chloropropyl)-4-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10Cl2F2O/c11-5-1-2-7-3-4-8(6-9(7)12)15-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

MMJQLVLTJVWRBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Cl)CCCCl

Origin of Product

United States

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